molecular formula C22H22N6O4S B11494025 2-{[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]sulfanyl}-N-[4-(piperidin-1-ylcarbonyl)phenyl]acetamide

2-{[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]sulfanyl}-N-[4-(piperidin-1-ylcarbonyl)phenyl]acetamide

Cat. No.: B11494025
M. Wt: 466.5 g/mol
InChI Key: KRCVBAVTENPZJM-UHFFFAOYSA-N
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Description

2-{[1-(2H-1,3-BENZODIOXOL-5-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]ACETAMIDE is a complex organic compound that features a benzodioxole ring, a tetrazole ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2H-1,3-BENZODIOXOL-5-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]ACETAMIDE typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Tetrazole Ring Formation: The tetrazole ring can be synthesized via the cycloaddition of azides with nitriles.

    Coupling Reactions: The benzodioxole and tetrazole intermediates are then coupled using a suitable linker, often involving thiol groups.

    Final Assembly: The piperidine moiety is introduced through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LAH).

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

2-{[1-(2H-1,3-BENZODIOXOL-5-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[1-(2H-1,3-BENZODIOXOL-5-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(2H-1,3-BENZODIOXOL-5-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]ACETAMIDE is unique due to its combination of a benzodioxole ring, a tetrazole ring, and a piperidine moiety, which confer distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C22H22N6O4S

Molecular Weight

466.5 g/mol

IUPAC Name

2-[1-(1,3-benzodioxol-5-yl)tetrazol-5-yl]sulfanyl-N-[4-(piperidine-1-carbonyl)phenyl]acetamide

InChI

InChI=1S/C22H22N6O4S/c29-20(23-16-6-4-15(5-7-16)21(30)27-10-2-1-3-11-27)13-33-22-24-25-26-28(22)17-8-9-18-19(12-17)32-14-31-18/h4-9,12H,1-3,10-11,13-14H2,(H,23,29)

InChI Key

KRCVBAVTENPZJM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)CSC3=NN=NN3C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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